GK187

Overview

Description

GK187 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme is involved in basal cell metabolism and plays a crucial role in various neurological disorders . The compound is known for its high specificity and effectiveness, making it a valuable tool in scientific research.

Mechanism of Action

Target of Action

The primary target of 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one, also known as FKGK11, is GVIA iPLA2 . This enzyme, also known as Group VIA Phospholipase A2, plays a crucial role in the regulation of inflammatory responses and cell proliferation .

Mode of Action

FKGK11 acts as a potent inhibitor of GVIA iPLA2 . It shows little to no inhibition against GIVA cPLA2 . The compound’s interaction with its target results in the inhibition of the enzyme’s activity, thereby affecting the biochemical pathways it is involved in .

Biochemical Pathways

The inhibition of GVIA iPLA2 by FKGK11 affects the phospholipid metabolism within the cell . This can lead to a decrease in the production of arachidonic acid and its metabolites, which are key players in inflammation and cell proliferation .

Result of Action

The inhibition of GVIA iPLA2 by FKGK11 can lead to a decrease in inflammation and cell proliferation . In fact, FKGK11 has been shown to potently inhibit the progression and severity in a murine experimental autoimmune encephalomyelitis (EAE) model .

Action Environment

The action, efficacy, and stability of FKGK11 can be influenced by various environmental factors. For instance, the compound is air sensitive and it is suggested to be stored under nitrogen in a freezer . The pH, temperature, and presence of other molecules in the environment can also affect its action.

Biochemical Analysis

Biochemical Properties

1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one has been shown to inhibit GVIA iPLA2 with little or no inhibition against GIVA cPLA2 . This suggests that it interacts with these enzymes, potentially binding to their active sites and preventing them from catalyzing their respective reactions .

Cellular Effects

In cellular processes, 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one has been found to inhibit the progression and severity in a murine experimental autoimmune encephalomyelitis (EAE) model . This suggests that it may have effects on cell signaling pathways and gene expression, potentially influencing cellular metabolism .

Molecular Mechanism

Its ability to inhibit GVIA iPLA2 suggests that it may bind to this enzyme and prevent it from catalyzing its reaction . This could lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known to be air sensitive and is suggested to be stored under nitrogen in a freezer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GK187 involves the preparation of polyfluoroalkyl ketone derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

This compound is produced in a controlled laboratory environment, ensuring high purity and consistency. The production process involves multiple steps, including purification and quality control measures to achieve a purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

GK187 primarily undergoes inhibition reactions with its target enzyme, GVIA iPLA2. It does not participate in typical chemical reactions like oxidation, reduction, or substitution under standard laboratory conditions .

Common Reagents and Conditions

The inhibition of GVIA iPLA2 by this compound is achieved under specific conditions, often involving the use of mixed micelle activity assays. The compound is highly selective and effective at very low mole fractions .

Major Products Formed

The primary product of the reaction between this compound and GVIA iPLA2 is the inhibited enzyme complex. This inhibition is highly specific and does not produce significant by-products .

Scientific Research Applications

GK187 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Neurological Disorders: This compound is used to study various neurological disorders due to its ability to inhibit GVIA iPLA2, an enzyme implicated in these conditions

Lipid Metabolism: The compound is valuable in research related to lipid metabolism, as it targets enzymes involved in this process.

Drug Development: This compound serves as a lead compound in the development of new drugs targeting GVIA iPLA2.

Biochemical Studies: It is used in biochemical assays to understand the role of phospholipase A2 in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to GK187 include:

GIVA cPLA2 Inhibitors: These inhibitors target Group IVA calcium-dependent phospholipase A2 but are less selective compared to this compound.

GV sPLA2 Inhibitors: These inhibitors target Group V secretory phospholipase A2 and show different selectivity profiles.

Uniqueness of this compound

This compound stands out due to its high specificity and potency in inhibiting GVIA iPLA2. Unlike other inhibitors, this compound shows minimal cross-reactivity with other phospholipase A2 isoforms, making it a highly selective tool for studying the role of GVIA iPLA2 in various biological processes .

Biological Activity

GK187 is a compound recognized for its significant biological activity, particularly as a potent inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, effects in various studies, and potential therapeutic applications.

Overview of this compound

This compound is classified as a pentafluoro ketone that has been shown to exhibit strong inhibitory effects on GVIA iPLA2, an enzyme involved in membrane phospholipid metabolism and various signaling pathways. The compound's structure includes a methoxy phenyl group, which contributes to its biological activity. The inhibition of GVIA iPLA2 by this compound has implications for conditions such as diabetes and other metabolic disorders due to the enzyme's role in lipid metabolism and cell signaling .

The mechanism by which this compound exerts its inhibitory effects involves interaction with the enzyme's active site. The fluoroketone group of this compound engages with key residues within the enzyme's binding pocket, facilitating strong binding and inhibition. The simulations suggest that while the fluorine atoms participate in hydrogen bonding interactions with specific residues, they do not interact directly with the catalytic serine residue, highlighting a unique binding profile that may differentiate it from other inhibitors .

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits GVIA iPLA2 activity in vitro and in vivo. The following table summarizes key findings from various research studies:

Case Studies

- Diabetes Protection : In a study involving spontaneous diabetes-prone nonobese diabetic mice, this compound was administered to assess its impact on β-cell survival. Results indicated a significant reduction in apoptosis rates among treated mice compared to controls, suggesting that this compound may have therapeutic potential for preventing diabetes-related β-cell dysfunction .

- Cardiovascular Implications : Another investigation focused on the role of this compound in cardiovascular health revealed that inhibition of iPLA2 activity could lead to improved cardiac function in models of heart disease. This study highlighted the compound's potential for protecting heart tissue by modulating lipid signaling pathways .

Properties

IUPAC Name |

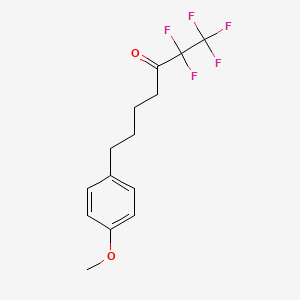

1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICDFDPOGZQTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348609 | |

| Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071001-50-7 | |

| Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.